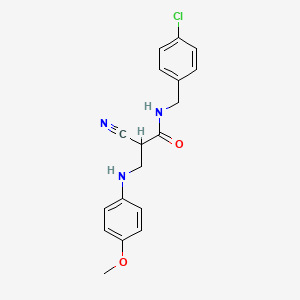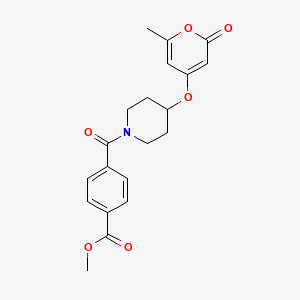![molecular formula C11H11BrClNO4 B2815450 Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate CAS No. 860785-02-0](/img/structure/B2815450.png)
Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate, also known as 5-Bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzoic acid methyl ester, is an important organic compound that has a wide range of applications in scientific research. It is used in a variety of laboratory experiments, including organic synthesis, biochemical and physiological studies, and drug development. This compound is also used in the production of pharmaceuticals, cosmetics, and other products. In
Applications De Recherche Scientifique
Development of Anticancer Agents
The compound has been associated with the development of anticancer agents. A series of thiazole and thiazolopyridazines, both containing the 2-thioureido function, were evaluated for in vitro antitumor activity against a cancer cell line collection .
Antioxidant Applications
The compound’s structure has been associated with antioxidant activity. This is due to the presence of the 2-aminothiazole scaffold, which is one of the characteristic structures in drug development .
Antimicrobial Applications
“Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate” has been associated with antimicrobial activity. The 2-aminothiazole scaffold in the compound is known to have antimicrobial properties .
Anti-inflammatory Applications
The compound has been associated with anti-inflammatory activity. The 2-aminothiazole scaffold in the compound is known to have anti-inflammatory properties .
Development of Anti-HIV Agents
The compound’s structure has been associated with the development of anti-HIV agents. This is due to the presence of the 2-aminothiazole scaffold, which is one of the characteristic structures in drug development .
Propriétés
IUPAC Name |
methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO4/c1-17-9-4-8(14-10(15)5-13)7(12)3-6(9)11(16)18-2/h3-4H,5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMBAQUKDHANIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

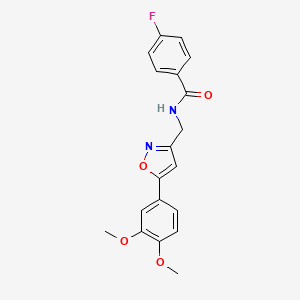
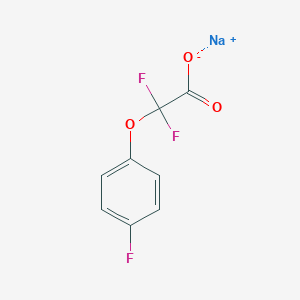
![9-(4-ethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2815371.png)
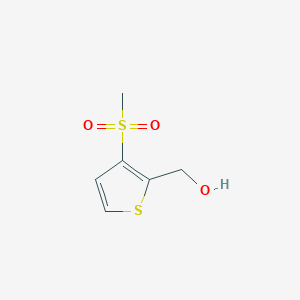
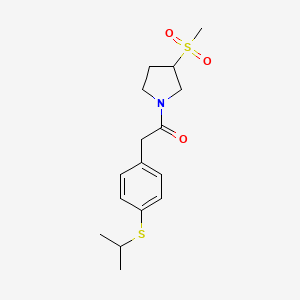
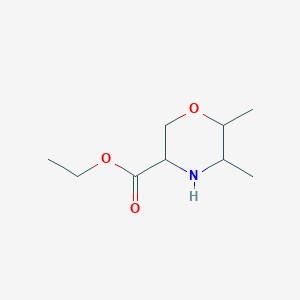
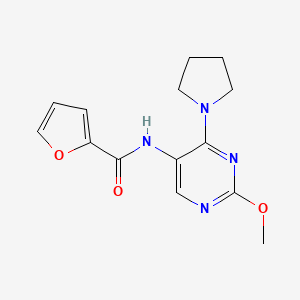


![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2815383.png)


